molecular formula C15H20O4 B1253141 Verlotorin

Verlotorin

Cat. No. B1253141
M. Wt: 264.32 g/mol
InChI Key: IXRHWRRLTANMPL-CVZWCJCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Verlotorin is a germacranolide isolated from Laurus nobilis L. It has a role as a metabolite. It is a germacranolide and a peroxol.

Scientific Research Applications

Sesquiterpene Lactones in Artemisia

Verlotorin, as a sesquiterpene lactone found in Artemisia, has been the subject of various scientific studies. A study by Geissman and Lee (1971) focused on the chemical and physical properties of anhydroverlotorin, a related compound, and its preparation through the oxidation of artemorin. This research confirmed the structures of these compounds, including verlotorin (Geissman & Lee, 1971).

Anticonvulsive Properties

In a 1993 study, de Lima, Morato, and Takahashi explored the anticonvulsive activity of Artemisia verlotorum, which contains verlotorin. Their findings showed that high doses of the hydroalcoholic extract of this plant prevented various types of induced convulsions in mice, indicating a potential application of verlotorin in anticonvulsive therapies (de Lima, Morato, & Takahashi, 1993).

Vascular Effects and Hypertension

A study by Calderone et al. (1999) investigated the effects of Artemisia verlotorum on blood pressure and vascular responses in rats. They found that an aqueous dried extract of this plant, containing verlotorin, displayed marked hypotensive activity due to its strong vasodilator action. This suggests potential applications of verlotorin in treating hypertension (Calderone et al., 1999).

Antileishmanial Activity

In a 2020 study, Moragas-Tellis et al. analyzed the antileishmanial activity of Arrabidaea chica Verlot, another plant containing verlotorin. They found that certain compounds in the plant, including verlotorin, had activity against Leishmania infection, indicating its potential use in treating this parasitic disease (Moragas-Tellis et al., 2020).

Genotoxic Effects

A study by Souza et al. (2010) examined the genotoxic and antiproliferative potential of Artemisia verlotorum aqueous extracts, which include verlotorin. They found that these extracts showed genotoxicity and antiproliferative effects on the cell cycle of Allium cepa, suggesting potential applications in cancer research or treatment (Souza et al., 2010).

Extraction and Analysis of Anthocyanins

Paula et al. (2013) focused on the extraction of anthocyanins from Arrabidaea chica Verlot, highlighting the plant's richness in anthocyanins, including verlotorin. Their research contributes to the understanding of the efficient extraction and potential applications of these compounds in various fields, including pharmacology (Paula et al., 2013).

properties

Product Name

Verlotorin

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aS,7R,10E,11aR)-7-hydroperoxy-10-methyl-3,6-dimethylidene-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-2-one

InChI

InChI=1S/C15H20O4/c1-9-4-7-13(19-17)10(2)5-6-12-11(3)15(16)18-14(12)8-9/h8,12-14,17H,2-7H2,1H3/b9-8+/t12-,13+,14+/m0/s1

InChI Key

IXRHWRRLTANMPL-CVZWCJCVSA-N

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H](CCC(=C)[C@@H](CC1)OO)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(CCC(=C)C(CC1)OO)C(=C)C(=O)O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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